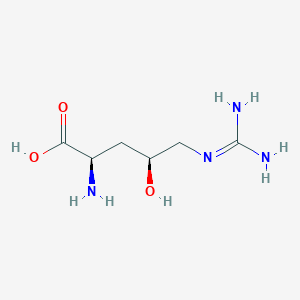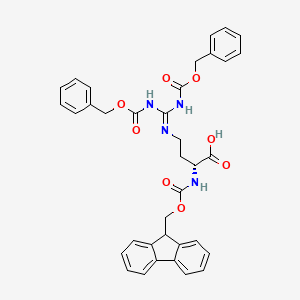
2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine is a heterocyclic compound with the molecular formula C8H12N2OS. It features a thiazole ring fused with a tetrahydrothiopyran moiety, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine typically involves the reaction of tetrahydrothiopyran with thiazole derivatives under controlled conditions. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent . The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites, while the tetrahydrothiopyran moiety provides additional binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
- 4-Methyltetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
- Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine is unique due to its dual functionality, combining the properties of both thiazole and tetrahydrothiopyran rings. This duality enhances its reactivity and binding capabilities, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H12N2S2 |
|---|---|
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
2-(thian-4-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H12N2S2/c9-7-5-12-8(10-7)6-1-3-11-4-2-6/h5-6H,1-4,9H2 |
Clave InChI |
TUBPVMMIXJHBST-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C2=NC(=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)





![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
